molecular formula C16H12ClN3O2S B11236963 N-(4-chlorophenyl)-2-((4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide

N-(4-chlorophenyl)-2-((4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide

Cat. No.: B11236963
M. Wt: 345.8 g/mol
InChI Key: MCZXMAPWDGUZOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Chlorophenyl)-2-((4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide is a synthetic heterocyclic compound featuring a quinazolin-4-one core linked to a thioacetamide group and a 4-chlorophenyl substituent. Quinazolinone derivatives are renowned for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . This compound has been synthesized via multi-step protocols involving condensation reactions between 2-mercaptoquinazolin-4-one intermediates and chloroacetamide derivatives under basic conditions .

Properties

Molecular Formula

C16H12ClN3O2S

Molecular Weight

345.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C16H12ClN3O2S/c17-10-5-7-11(8-6-10)18-14(21)9-23-16-19-13-4-2-1-3-12(13)15(22)20-16/h1-8H,9H2,(H,18,21)(H,19,20,22)

InChI Key

MCZXMAPWDGUZOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of N-(4-chlorophenyl)-2-((4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide with analogous compounds, focusing on structural variations, biological activities, and structure-activity relationships (SAR).

Structural Analogues with Modified Aromatic Substitutents
Compound Name Key Structural Features Biological Activity Reference
N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide Pyridine core with cyano and styryl groups Insecticidal activity (superior to acetamiprid against cowpea aphid)
N-(4-Chlorophenyl)-2-((5-(4-oxo-3,4-dihydrophthalazin-1-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide Phthalazinone-oxadiazole hybrid Anti-proliferative activity (tested via MTT assay; IC₅₀ values pending)
2-((3-Allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(2,6-dioxopiperidin-3-yl)acetamide Quinazolinone with allyl group and dioxopiperidinyl moiety Anticancer activity (tested on MCF-10A cells; cytotoxicity >300°C)

Key Observations :

  • Hybridization with phthalazinone-oxadiazole () broadens anti-proliferative applications but may reduce metabolic stability due to increased hydrophilicity.
  • Introduction of a dioxopiperidinyl group () improves solubility but requires structural optimization to mitigate high melting points (>300°C), which complicate formulation.
Analogues with Varied Sulfur-Containing Linkers
Compound Name Key Structural Features Biological Activity Reference
N-(4-Fluorophenyl)-2-((4-oxo-3-(4-sulfamoylphenethyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide Fluorophenyl substituent and sulfamoylphenethyl group Carbonic anhydrase inhibition (hCA I: KI = 548.6 nM)
N-(4-Sulfamoylphenyl)-2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide Sulfamoylphenyl group Antimicrobial activity (Gram-positive bacteria; MIC₅₀ pending)

Key Observations :

  • The sulfamoyl group () significantly enhances enzyme inhibitory activity (e.g., carbonic anhydrase) but may reduce cell permeability due to increased polarity.
  • Halogen substituents (e.g., 4-chlorophenyl in the target compound vs. 4-fluorophenyl in ) influence binding affinity to hydrophobic enzyme pockets, with chlorine providing stronger van der Waals interactions .
Analogues with Modified Heterocyclic Cores
Compound Name Key Structural Features Biological Activity Reference
N-(4-Oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide Thioxothiazolidinone-quinazolinone hybrid Cytotoxic activity (moderate activity against K562 and MCF7 cells)
2-((6,8-Diiodo-4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-(substituted)acetamide Iodinated quinazolinone with sulfonamide Antioxidant activity (NQO1 inducer activity)

Key Observations :

  • Thioxothiazolidinone hybrids () exhibit moderate cytotoxicity but require further optimization to improve potency.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.